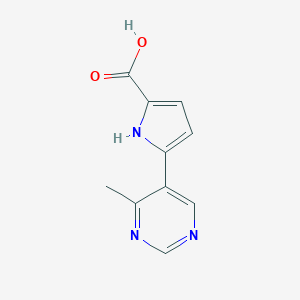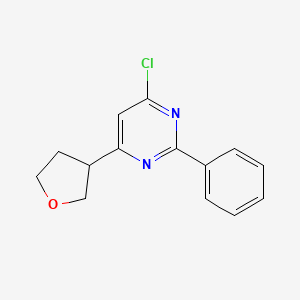
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide: is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a formamide group. This unique structure makes it an interesting subject of study in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation reactions . The formamide group is then added through formylation reactions using formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of sulfonated rice husk ash as a catalyst for the formylation step . This method is efficient and can be reused multiple times without loss of catalytic activity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole carboxamides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Phenyl-propyl)-formamide: This compound has a similar formamide group but differs in the attached aromatic ring.
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole: This compound shares the trifluoromethyl group and pyrazole ring but has different substituents.
Uniqueness
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide is unique due to its specific combination of the trifluoromethyl group, pyrazole ring, and formamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C5H4F3N3O |
|---|---|
Poids moléculaire |
179.10 g/mol |
Nom IUPAC |
N-[1-(trifluoromethyl)pyrazol-4-yl]formamide |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)11-2-4(1-10-11)9-3-12/h1-3H,(H,9,12) |
Clé InChI |
HSEFWVQUOAIOKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1C(F)(F)F)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)
![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)


![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)


![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)


